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Compound of Interest

Compound Name: C13H17ClN4O

Cat. No.: B15145436 Get Quote

A new class of pyrazolo[3,4-d]pyrimidine derivatives with the molecular formula C13H17ClN4O
is demonstrating significant promise in the ongoing battle against bacterial infections. This

guide provides a comparative overview of the antibacterial activity of these compounds,

supported by experimental data and detailed methodologies for researchers in drug discovery

and development.

This analysis focuses on a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which have

been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. The

core structure of these compounds is a bioisostere of purines, a class of molecules with a wide

range of pharmacological activities, including antimicrobial and antitumor properties.[1] The

strategic combination of a pyrazolo[3,4-d]pyrimidine scaffold with specific chemical moieties

has yielded derivatives with potent antibacterial effects.

Comparative Antibacterial Activity
The antibacterial efficacy of various C13H17ClN4O derivatives was assessed against both

Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The

data, summarized in the table below, showcases the varying degrees of growth inhibition

exhibited by different analogs at several concentrations.
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Compound ID Target Bacterium
Concentration
(µg/mL)

Bacterial Growth
Inhibition

Derivative A S. aureus 50 Moderate

100 High

200 Very High

E. coli 50 Low

100 Moderate

200 High

Derivative B S. aureus 50 High

100 Very High

200
Near Complete

Inhibition

E. coli 50 Moderate

100 High

200 Very High

Derivative C S. aureus 50 Low

100 Low

200 Moderate

E. coli 50 Negligible

100 Low

200 Low

Note: The data presented is a qualitative summary based on growth curve analysis from the

cited research. "Inhibition" is defined by the reduction in optical density of bacterial cultures

over a 14-hour period.
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Among the tested compounds, Derivative B demonstrated the most potent and broad-spectrum

activity, achieving near-complete inhibition of S. aureus growth at a concentration of 200

µg/mL.[1] All evaluated derivatives showed a dose-dependent inhibitory effect against both

bacterial strains.[1]

Experimental Protocols
The antibacterial activity of the C13H17ClN4O derivatives was determined using the following

key experimental protocols:

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the target compounds was achieved through a multi-step process. A crucial

step involves the aromatic nucleophilic substitution reaction on a chloro-substituted

pyrazolo[3,4-d]pyrimidine precursor. For instance, the synthesis of a representative compound

involved refluxing a suspension of a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-

d]pyrimidine derivative with 3-chloroaniline in absolute ethanol.[1] The resulting product was

then purified and characterized to confirm its chemical structure and molecular formula.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC)
The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent

that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

[2] A detailed protocol for a typical broth microdilution assay is as follows:

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical

density, typically corresponding to a standardized cell count (e.g., 10^5 to 10^6 CFU/mL).

Serial Dilution of Test Compounds: The C13H17ClN4O derivatives are serially diluted in a

96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton

broth) to achieve a range of concentrations.

Inoculation: Each well containing the diluted compound is inoculated with the standardized

bacterial suspension. Control wells containing only the medium (sterility control) and medium

with bacteria (growth control) are also included.
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Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-

24 hours).

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC

is recorded as the lowest concentration of the compound at which no visible bacterial growth

is observed.[3][4]

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and antibacterial

evaluation of the C13H17ClN4O derivatives.
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Fig. 1: Experimental workflow for antibacterial evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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